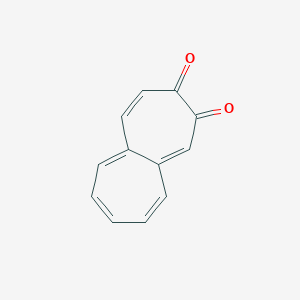
Heptalene-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptalene-2,3-dione is a polycyclic hydrocarbon derivative characterized by the presence of two ketone groups at the 2 and 3 positions of the heptalene structure. Heptalene itself is composed of two fused cycloheptatriene rings, making it a non-aromatic, non-planar compound . The addition of the ketone groups introduces unique chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptalene-2,3-dione can be synthesized through various organic reactions. One common method involves the oxidation of heptalene using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Another approach includes the use of cycloaddition reactions, where heptalene is reacted with suitable dienophiles to introduce the ketone functionalities .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and large-scale chemical manufacturing can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Heptalene-2,3-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex polycyclic compounds.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the heptalene core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound with sodium borohydride yields heptalene-2,3-diol .
Scientific Research Applications
Heptalene-2,3-dione has several applications in scientific research:
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of heptalene-2,3-dione involves its interaction with various molecular targets and pathways. The presence of the ketone groups allows it to participate in redox reactions, potentially affecting cellular processes. Its polycyclic structure can also interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Azulene: Another non-alternant hydrocarbon with unique electronic properties.
Pentalene: Similar in structure but with different electronic characteristics.
Cycloheptatriene: The parent compound of heptalene, lacking the fused ring structure.
Uniqueness: Heptalene-2,3-dione stands out due to its combination of non-alternant hydrocarbon structure and the presence of reactive ketone groups. This makes it a versatile compound for various chemical reactions and applications .
Properties
CAS No. |
105012-49-5 |
|---|---|
Molecular Formula |
C12H8O2 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
heptalene-2,3-dione |
InChI |
InChI=1S/C12H8O2/c13-11-7-6-9-4-2-1-3-5-10(9)8-12(11)14/h1-8H |
InChI Key |
DJLUZSRDFDGYGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC(=O)C(=O)C=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


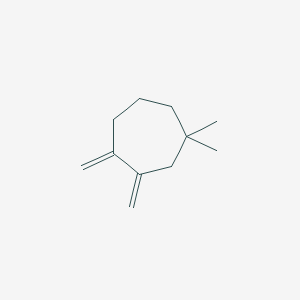
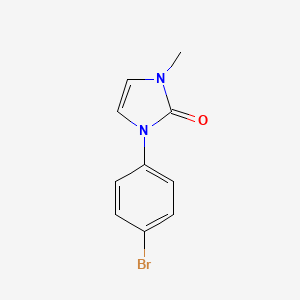

![1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]-](/img/structure/B14319966.png)
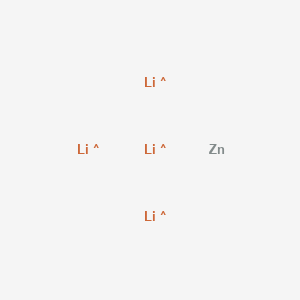
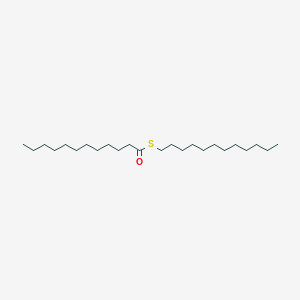
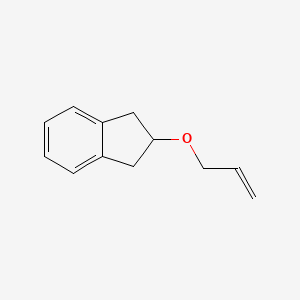
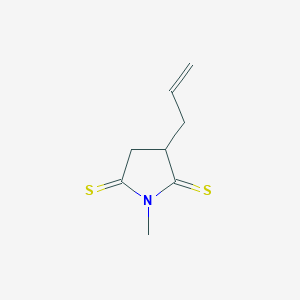
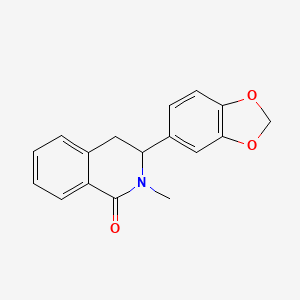
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-pentylpyridine](/img/structure/B14320017.png)
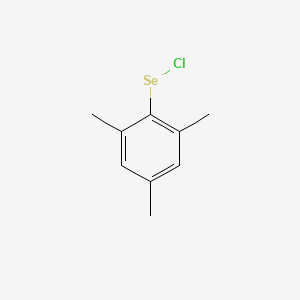
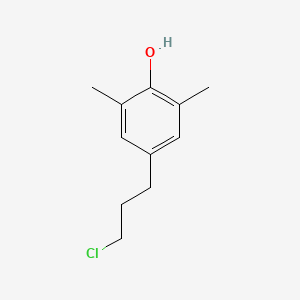
![Dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate](/img/structure/B14320047.png)
![6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14320050.png)
